molecular formula C17H23N3OS B2935049 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 886914-57-4

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B2935049
CAS No.: 886914-57-4
M. Wt: 317.45
InChI Key: NGIDYGSBTXKRKQ-UHFFFAOYSA-N
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Description

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, a piperazine ring linked to the benzothiazole moiety, and a 2-methylpropan-1-one group. This structure combines aromatic, nitrogen-containing heterocycles with a ketone-functionalized alkyl chain, a design often employed in medicinal chemistry to modulate pharmacokinetic properties such as solubility, bioavailability, and target binding .

Properties

IUPAC Name

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-11(2)16(21)19-7-9-20(10-8-19)17-18-15-13(4)12(3)5-6-14(15)22-17/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIDYGSBTXKRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, leading to inhibition or activation of various biological pathways . The piperazine ring enhances the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one and related compounds:

Compound Name Core Structure Key Substituents Reported Activities Key References
This compound Benzothiazole + Piperazine + Ketone 4,5-Dimethylbenzothiazole; 2-methylpropan-1-one chain Inferred: Potential CNS modulation due to piperazine; possible antitumor activity N/A (hypothetical)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole + Pyrazoline 6-Methylbenzothiazole; 4-methoxyphenyl Antitumor, antidepressant
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one Pyrazoline + Ketone 4-Chlorophenyl; isopropylphenyl Antimicrobial, antioxidant, anticancer
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Piperazine + Ketone + Pyrazole Trifluoromethylphenyl; butanone chain Inferred: Enhanced lipophilicity; potential CNS or anticancer activity

Key Structural and Functional Insights

Benzothiazole vs. Pyrazoline Core :

  • The target compound’s 4,5-dimethylbenzothiazole moiety may enhance π-π stacking interactions with biological targets compared to pyrazoline-based analogs (e.g., and ). However, pyrazoline derivatives often exhibit broader antimicrobial and antioxidant activities due to their redox-active nitrogen centers .
  • The 4-methoxy group in ’s compound improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s methyl groups .

Piperazine-Ketone Hybrids :

  • The piperazine-ketone linkage in the target compound is structurally analogous to ’s Compound 5, which features a trifluoromethylphenyl group. The trifluoromethyl group in Compound 5 increases metabolic stability, whereas the target compound’s 2-methylpropan-1-one chain may enhance binding flexibility .

Substituent Effects on Bioactivity :

  • Chlorophenyl and isopropyl groups in ’s compound confer strong antimicrobial activity, likely via hydrophobic interactions with bacterial membranes. The target compound lacks these substituents, suggesting divergent applications .
  • The absence of electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may limit its potency compared to ’s analogs but improve synthetic accessibility .

Biological Activity

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole ring fused with a piperazine moiety and a methylpropanone group. The general synthetic route involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with 1-(2-chloroethyl)piperazine under basic conditions, typically using solvents like dimethylformamide (DMF) .

Property Details
IUPAC Name This compound
Molecular Formula C16H22N2OS
Molecular Weight 290.43 g/mol

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its role as an acetylcholinesterase (AChE) inhibitor , which may have implications for treating neurodegenerative diseases such as Alzheimer’s .

The mechanism of action involves the binding of the compound to the active site of AChE, preventing the breakdown of acetylcholine. This action enhances cholinergic neurotransmission, which is crucial for cognitive function .

Case Studies and Research Findings

Several studies have evaluated the biological activities of similar compounds containing benzothiazole and piperazine moieties:

  • Antibacterial Activity : In a study evaluating compounds with similar structures, several derivatives demonstrated moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. Notably, some compounds exhibited IC50 values as low as 2.14 µM against urease .
  • Enzyme Inhibition Studies : Compounds bearing the piperazine nucleus have shown significant inhibitory effects on AChE and urease. For instance, certain derivatives displayed strong enzyme inhibition with IC50 values significantly lower than standard drugs .
  • Pharmacological Potential : The pharmacological behavior of benzothiazole derivatives has been linked to their ability to interact with various molecular targets. Studies suggest that these compounds may also exhibit anti-inflammatory and anticancer properties .

Summary of Biological Activities

Activity Description
AChE Inhibition Enhances cholinergic neurotransmission; potential treatment for Alzheimer's disease.
Antibacterial Effects Moderate to strong activity against various bacterial strains; some compounds show low IC50 values.
Enzyme Inhibition Effective against urease; significant implications for treating conditions related to urea metabolism.
Potential Anti-inflammatory and Anticancer Properties Suggests broader therapeutic applications beyond neurodegeneration.

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